molecular formula C9H13N B14435985 Nona-2,4-dienenitrile CAS No. 79803-68-2

Nona-2,4-dienenitrile

Cat. No.: B14435985
CAS No.: 79803-68-2
M. Wt: 135.21 g/mol
InChI Key: KNKLDSOWHQCJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-2,4-dienenitrile, with the molecular formula C9H13N and a molecular weight of 135.21 g/mol, is an unsaturated nitrile of interest in several research fields . Its structure, characterized by a conjugated system of double bonds and a nitrile group, makes it a valuable intermediate in organic synthesis and materials science research. While direct applications are sparsely documented, research into closely related 2,4-diene compounds indicates significant potential. For instance, the analogous aldehyde, (E,E)-2,4-nonadienal, is extensively studied and used to create and enhance chicken, citrus, melon, and cucumber flavors, as well as to impart fatty notes in profiles like peanut butter . This suggests that this compound may serve as a key precursor or analog in the development of novel flavorants and fragrances . Furthermore, nitriles related to this chemical family are investigated for their utility in perfume compositions, indicating its potential value in fragrance research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nona-2,4-dienenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLDSOWHQCJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40823614
Record name Nona-2,4-dienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79803-68-2
Record name Nona-2,4-dienenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40823614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Strategies for Nona 2,4 Dienenitrile and Its Derivatives

De Novo Synthetic Routes for Conjugated Dienonitriles

De novo synthesis allows for the construction of complex molecules from simpler, readily available starting materials. For conjugated dienonitriles, these routes focus on building the carbon backbone and installing the requisite unsaturation and nitrile functionality in a controlled manner.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, typically in the presence of a basic catalyst. sigmaaldrich.combhu.ac.in This reaction is highly effective for creating α,β-unsaturated nitriles. To construct a dienonitrile system like Nona-2,4-dienenitrile, an α,β-unsaturated aldehyde would be reacted with an active methylene nitrile, such as cyanoacetic acid esters or malononitrile.

The reaction proceeds through a nucleophilic addition followed by a dehydration step, which is often spontaneous. sigmaaldrich.com A variety of catalysts can be employed, ranging from traditional amine bases to Lewis acids and, more recently, environmentally benign catalysts like boric acid under mild conditions. mdpi.com Green chemistry approaches have also explored catalyst-free, water-mediated Knoevenagel condensations, although these may require higher temperatures. rsc.org

Table 1: Comparison of Catalysts in Knoevenagel Condensation for Unsaturated Nitrile Synthesis
CatalystReactantsSolventConditionsYieldReference
Boric Acid (10 mol%)4-chlorobenzaldehyde, MalononitrileAqueous EthanolRoom TemperatureGood to Excellent mdpi.com
Ammonium (B1175870) Acetate (B1210297)Substituted Benzaldehyde, MalononitrileSolvent-freeSonication, Room TempExcellent bhu.ac.in
Gallium ChlorideAromatic Aldehyde, MalononitrileSolvent-freeGrindstone method, RTHigh researchgate.net
None (Water-mediated)Various Aldehydes, MalononitrileWater100°CVariable rsc.org

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and versatile methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.compressbooks.pub These reactions are particularly valuable for synthesizing conjugated dienonitriles because they form the carbon-carbon double bond at a specific, predetermined location, thus avoiding the formation of isomeric mixtures that can occur with other methods. pressbooks.pub

In this context, an appropriate phosphorus ylide (Wittig reagent) or phosphonate (B1237965) carbanion (HWE reagent) bearing a nitrile group is reacted with an α,β-unsaturated aldehyde or ketone. The Wittig reaction is known to tolerate a wide array of functional groups, and nitrile groups can be present if they are conjugated with the ylide. wikipedia.org The reaction proceeds through the formation of a betaine (B1666868) or oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The strong phosphorus-oxygen bond formed is a key driving force for the reaction. pressbooks.pub

Table 2: Features of Wittig-Type Reactions for Dienonitrile Synthesis
Reaction TypeReagentKey FeaturesStereoselectivityReference
Wittig ReactionPhosphonium Ylide (Ph₃P=CR-CN)Fixes double bond location; tolerates many functional groups.Z-alkene favored with non-stabilized ylides; E-alkene with stabilized ylides or modified conditions. pressbooks.pubwikipedia.org
Horner-Wadsworth-Emmons (HWE)Phosphonate Ester ((RO)₂P(O)CH-CN⁻)Often gives higher yields than Wittig; byproduct is water-soluble, simplifying purification.Strongly favors formation of the E-alkene. wikipedia.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. acsgcipr.org

While a specific named MCR for the direct synthesis of this compound is not prominent, the principles can be applied to design a convergent synthesis. For instance, a reaction could be devised that combines elements of a Knoevenagel condensation and a Michael addition in a one-pot sequence. Several classical MCRs, such as the Gewald or Hantzsch reactions, utilize carbonyl compounds and active methylene nitriles as key building blocks, demonstrating the feasibility of incorporating nitrile functionality within complex scaffolds through MCRs. organic-chemistry.orgmdpi.com Isocyanide-based MCRs, like the Ugi and Passerini reactions, are also powerful tools for rapidly generating molecular diversity from simple precursors. nih.gov

The geometric configuration (E/Z isomerism) of the double bonds in this compound is critical to its chemical properties. Achieving high stereoselectivity is a primary goal in its synthesis. The choice of synthetic method plays a crucial role in determining the stereochemical outcome.

As mentioned, the HWE reaction is highly E-selective, providing a reliable route to the trans-alkene. The stereoselectivity of the classical Wittig reaction is more nuanced; unstabilized ylides typically yield Z-alkenes, whereas stabilized ylides (such as those containing a conjugated nitrile group) favor the E-alkene. wikipedia.org Reaction conditions can be modified to influence this outcome. Beyond these classical methods, modern synthetic chemistry offers novel approaches. For example, an iron-aminyl radical-mediated ring-opening of cyclopropenes has been reported as a highly stereoselective method for producing alkenyl nitriles. escholarship.org Such advanced strategies provide exceptional control over the formation of specific stereoisomers. escholarship.orgresearchgate.net

Catalytic Methodologies in this compound Synthesis

Catalysis, particularly by transition metals, has revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible. sioc-journal.cncuny.edu These methods often proceed with high efficiency and selectivity under mild conditions.

Transition metals like rhodium and copper are versatile catalysts for a wide range of transformations that can be applied to the synthesis of conjugated dienonitriles. researchgate.netmdpi.com

Rhodium-mediated transformations: Rhodium catalysts are well-known for their ability to mediate C-H bond activation, cyclization, and coupling reactions. frontiersin.orgresearchgate.net For instance, rhodium can catalyze the dimerization of terminal alkynes to produce conjugated 1,3-enynes, which are structurally similar to the diene portion of this compound. nih.gov Furthermore, rhodium-catalyzed cyclization reactions have been shown to proceed with excellent diastereoselectivity, highlighting the metal's utility in controlling stereochemistry in complex molecule synthesis. rsc.org

Copper-catalyzed transformations: Copper catalysts are an attractive option due to their low cost, low toxicity, and broad utility. mdpi.combeilstein-journals.org Copper-catalyzed reactions involving nitriles are well-documented, including the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminobenzenethiols with various nitriles. organic-chemistry.org This demonstrates the ability of copper to activate the nitrile group. Copper can also catalyze the formation of C-N and C-S bonds, and methods for synthesizing α-amino nitriles have been developed. rsc.orgacademie-sciences.fr Cross-coupling reactions, such as the Sonogashira coupling (often copper co-catalyzed) or Heck reaction, could be envisioned to construct the dienonitrile backbone step-by-step.

Table 3: Examples of Relevant Transition Metal-Catalyzed Reactions
MetalReaction TypeSubstratesProduct TypeKey FeaturesReference
RhodiumAlkyne DimerizationTerminal AlkynesConjugated 1,3-enynesAtom-economic method to form a conjugated system. nih.gov
RhodiumC-H Activation/FunctionalizationArenes, HeterocyclesFunctionalized AromaticsEnables direct functionalization without pre-activated substrates. frontiersin.orgresearchgate.net
CopperCondensation/Cyclization2-Aminobenzenethiols, Nitriles2-Substituted BenzothiazolesDemonstrates copper's ability to activate nitriles for C-N bond formation. organic-chemistry.org
CopperBorrowing HydrogenAlcohols, AmidesAminesEfficient and atom-economic amination methodology. academie-sciences.fr
CopperCross-Coupling1,1-dibromoenamides, N-nucleophilesYndiamidesSynthesis of novel double aza-substituted alkynes. nih.gov

Organocatalysis in Dienonitrile Construction

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and the construction of complex molecular architectures. scienceopen.comuni-giessen.debeilstein-journals.org In the context of dienonitrile synthesis, organocatalysts can facilitate key bond-forming reactions under mild conditions. beilstein-journals.org Chiral secondary amines, such as proline and its derivatives, are frequently used to activate α,β-unsaturated aldehydes and ketones through the formation of enamine or iminium ion intermediates. mdpi.comscienceopen.com

One potential organocatalytic route to dienonitrile precursors involves a tandem Michael addition-aldol reaction sequence. beilstein-journals.org For instance, a chiral diarylprolinol ether could catalyze the reaction between an appropriate aldehyde and an unsaturated nitrile to construct the carbon backbone. The mechanism involves the formation of a nucleophilic enamine from one reactant, which then attacks an electrophilic acceptor. scienceopen.com This strategy allows for the stereocontrolled formation of multiple chiral centers in a single operation. mdpi.com Furthermore, organocatalytic multicomponent reactions offer an efficient pathway. A reported cyanovinylation of aldehydes uses N-methyl morpholine (B109124) (a tertiary amine organocatalyst) to react aldehydes, a cyanide source (acetone cyanohydrin), and an alkyne to form conjugated cyanomethyl vinyl ethers, which are structurally related to dienonitriles. nih.gov This highlights the potential for atom-economical, one-pot procedures in building the dienonitrile scaffold. nih.gov

Table 1: Examples of Organocatalytic Transformations Relevant to Dienonitrile Synthesis

Catalyst Type Reaction Type Key Intermediate Potential Application
Chiral Secondary Amines (e.g., Proline) Michael Addition Enamine C-C bond formation for the dienonitrile backbone. mdpi.comscienceopen.com
Diarylprolinol Silyl Ethers [4+2] Cycloaddition Iminium Ion Construction of cyclic precursors to dienonitriles. mdpi.com
Thiourea Derivatives Conjugate Addition H-Bond Activated Complex Stereoselective addition of nucleophiles to unsaturated systems. scienceopen.com
Tertiary Amines (e.g., N-Methyl Morpholine) Multicomponent Cyanovinylation Vinyl Anion One-pot synthesis of conjugated nitrile systems. nih.gov

Photoredox Catalysis for Dienonitrile Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. orgsyn.orgrsc.org This approach utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes with organic substrates. nsf.gov For dienonitrile synthesis, photoredox methods can be applied to forge the carbon skeleton or introduce the nitrile functionality.

While a direct photoredox synthesis of this compound is not prominently documented, related transformations demonstrate the principle's applicability. For example, photoredox/nickel dual catalysis is a powerful method for cross-coupling reactions, including the formation of C(sp²)–C(sp³) bonds, which are essential for constructing the this compound backbone. acs.orgcore.ac.uk These reactions often tolerate sensitive functional groups like nitriles. acs.org Another relevant application is the photoredox-mediated generation of nitrile oxides from hydroxyimino acids, which can then be used to synthesize other nitrogen-containing heterocycles. rsc.orgresearchgate.net This demonstrates the compatibility of the nitrile group and its precursors with photoredox conditions. The generation of carbon-centered radicals via photoredox catalysis can be used to functionalize olefins in radical/polar crossover reactions, providing a potential pathway to build the substituted alkene structure of dienonitriles. nih.gov

Table 2: Key Features of Photoredox Catalysis for Synthetic Applications

Feature Description Relevance to Dienonitrile Synthesis
Catalysts Typically ruthenium or iridium polypyridyl complexes, or organic dyes like Eosin Y. rsc.orgmdpi.com Absorb visible light to initiate reactions without high-energy UV radiation. rsc.org
Mechanism Involves single-electron transfer (SET) from or to the excited-state photocatalyst to generate radical ions from substrates. orgsyn.org Allows for novel bond disconnections and reactions that are difficult via two-electron pathways.
Reaction Conditions Ambient temperature, low catalyst loading, powered by visible light (e.g., LEDs). nih.gov Energy-efficient and mild, preserving sensitive functional groups.
Applicable Reactions Cross-coupling (with Ni), C-H functionalization, olefin functionalization, cycloadditions. acs.orgnih.gov Provides methods to construct the carbon backbone and unsaturated bonds of the target molecule.

Silver-Catalyzed Approaches in Precursor Synthesis

Silver catalysts are versatile tools in organic synthesis, known for their ability to activate alkynes, facilitate cyclizations, and promote unique rearrangements. dokumen.pubnumberanalytics.com In the synthesis of precursors for this compound, silver catalysis can play a crucial role in olefination and nitrile installation steps.

A key application is the silver-catalyzed olefination of aldehydes, which provides a direct route to the double bonds required in the dienonitrile structure. nih.gov One reported method uses propiolates as a surrogate for Wittig reagents in a base-free olefination of aryl aldehydes, proceeding through a novel silver-allenolate intermediate. nih.gov Such a strategy could be adapted to form the conjugated diene system. Silver salts are also widely used as additives in transition-metal-catalyzed C-H activation and olefination reactions, where they can act as an oxidant or a halide scavenger to facilitate the catalytic cycle. umich.edunih.gov

Furthermore, silver catalysts can be used to synthesize nitriles directly. A concise protocol describes the conversion of ubiquitous carboxylic acids into nitriles using a silver catalyst and a nitrogen-atom-transfer reagent, complementing traditional methods that often require harsh conditions. organic-chemistry.org Silver has also been shown to catalyze the nitrogenation of alkynes using trimethylsilyl (B98337) azide (B81097) (TMSN₃) as a nitrogen source, leading to the formation of nitriles. unipv.it These methods provide efficient entries to the nitrile functionality required for the final product.

Asymmetric Synthetic Routes to Enantiomerically Enriched Dienonitriles

Asymmetric synthesis is crucial for producing chiral molecules as single enantiomers, which is particularly important in pharmaceuticals and materials science. wikipedia.orggd3services.com While this compound itself is achiral, derivatives with substituents along the carbon chain can possess stereocenters. The synthesis of such enantiomerically enriched dienonitriles requires stereocontrolled methods. rsc.org

Organocatalysis is a premier strategy for asymmetric synthesis. beilstein-journals.org For instance, the conjugate addition of a cyanide source to a β,β-disubstituted nitroolefin or an enone, catalyzed by a chiral organocatalyst, can produce β-cyanocarbonyl compounds with high enantioselectivity. mdpi.com This method establishes a chiral center while introducing the nitrile precursor.

Another powerful approach is the use of chiral transition metal catalysts. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a well-established method for creating chiral centers. rsc.orgnih.gov This could be applied to a dienone precursor, with the resulting chiral ketone then converted to the corresponding nitrile. The synthesis of chiral scaffolds similar to natural products often employs these types of reactions. rsc.org Biocatalysis, using enzymes to perform stereoselective reactions, also presents a viable route. wikipedia.org

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comrsc.org Applying these principles to the synthesis of this compound involves developing more sustainable and environmentally benign methodologies. beilstein-journals.org

Key areas for improvement include:

Alternative Catalysts and Reagents : Replacing traditional stoichiometric reagents and heavy metal catalysts with more sustainable alternatives is a primary goal. Biocatalysis, using enzymes like aldoxime dehydratases, offers a cyanide-free route to nitriles from aldoximes under mild aqueous conditions. nih.gov Organocatalysis also aligns with green chemistry principles by avoiding toxic metals. scienceopen.com

Renewable Feedstocks : Industrial nitrile production often relies on petrochemical sources. kuleuven.be Research is underway to develop pathways from bio-based resources, such as converting biomass-derived aldehydes or alcohols into nitrile building blocks. kuleuven.benephronnitrile.com

Energy and Atom Economy : Photoredox and electrochemical syntheses represent energy-efficient alternatives to thermally driven reactions. nih.govresearchgate.net Electro-organic chemistry can utilize electricity as a "reagent" to drive redox reactions, minimizing waste. researchgate.net Designing synthetic routes with high atom economy, such as multicomponent reactions where most atoms from the reactants are incorporated into the final product, is also a core principle. nih.gov

Safer Solvents : Minimizing or replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact of a synthesis. mdpi.com

A promising sustainable approach is the direct synthesis of nitriles from alcohols and ammonia (B1221849), mediated by copper catalysts in the presence of oxygen. This method proceeds through a dehydrogenation cascade and uses readily available starting materials. organic-chemistry.org

Iii. Chemical Reactivity and Mechanistic Elucidation of Nona 2,4 Dienenitrile Systems

Pericyclic Reaction Pathways of the Conjugated Diene System

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The conjugated diene of nona-2,4-dienenitrile is well-suited for several types of these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of organic synthesis. libretexts.orgwikipedia.orgebsco.com this compound can act as both the diene component in intermolecular reactions and, if appropriately functionalized, can contain the dienophile for an intramolecular reaction.

Intermolecular Reactions: In intermolecular Diels-Alder reactions, the this compound system acts as the 4π-electron diene component. It reacts with an external dienophile, an alkene or alkyne, to form a substituted cyclohexene (B86901) ring. The reactivity of this reaction is enhanced when the dienophile possesses electron-withdrawing groups, and the diene has electron-donating groups. kharagpurcollege.ac.inorganic-chemistry.org Conversely, the C2=C3 double bond, activated by the electron-withdrawing nitrile group, can function as a dienophile, reacting with an external diene. organicchemistrytutor.com

A notable transformation is the metal-catalyzed dehydrogenative [4+2] cycloaddition between 1,3-dienes and nitriles. For instance, nickel-catalyzed reactions of 1,3-butadienes with nitriles yield a variety of pyridine (B92270) derivatives. acs.org This reaction provides a regioselective method for preparing 2,6-disubstituted pyridines, where the nitrile carbon preferentially couples with the unsubstituted terminal carbon of the diene. acs.org

Intramolecular Diels-Alder (IMDA) Reactions: For an intramolecular Diels-Alder reaction to occur, the diene and dienophile must be part of the same molecule, connected by a tether. organicreactions.orgwikipedia.org A hypothetical precursor, such as a derivative of nona-1,3,8-trien-1-carbonitrile, would place the diene and the dienophile (the C8=C9 double bond) in the same molecule. The thermal cyclization of such a system would lead to the formation of a bicyclo[4.3.0]nonene skeleton, a core structure found in many natural products. researchgate.netanu.edu.au The intramolecular nature of the reaction often leads to high regio- and stereoselectivity due to the geometric constraints imposed by the connecting chain. organicreactions.orgorganic-chemistry.orgmasterorganicchemistry.com The length and nature of the tether are crucial in determining the feasibility and outcome of the reaction, with three- or four-atom tethers generally being optimal for forming five- or six-membered rings fused to the newly formed cyclohexene. organicreactions.org

Reaction TypeReactantsKey FeaturesProduct Class
Intermolecular Diels-AlderThis compound (as diene) + Dienophile (e.g., maleic anhydride)Concerted [4+2] cycloaddition. libretexts.orgSubstituted cyclohexene
Intermolecular Dehydrogenative Cycloaddition1,3-Diene + NitrileNickel-catalyzed, forms aromatic ring. acs.orgSubstituted pyridine
Intramolecular Diels-Alder (IMDA)Tethered nonatriene-nitrileForms fused bicyclic systems with high stereoselectivity. wikipedia.orgresearchgate.netBicyclo[4.3.0]nonene derivative

[2+2] cycloadditions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. While thermally forbidden for simple alkenes, these reactions can be induced photochemically. nih.gov For this compound, a photochemical [2+2] cycloaddition could occur between one of the double bonds and an external alkene upon irradiation with UV light. nih.gov The use of visible light in conjunction with transition metal photosensitizers has emerged as a method to achieve [2+2] cycloadditions under milder conditions, broadening the synthetic utility of this transformation. nih.gov The resulting vinylcyclobutane products are versatile intermediates for further synthesis. nih.gov

Alternatively, transition metal-catalyzed [2+2+2] cycloadditions provide a pathway to form six-membered rings. The reaction of two alkyne molecules with a nitrile, catalyzed by cobalt or other metals, is an atom-economic method for synthesizing substituted pyridines. rsc.orgresearchgate.net

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to generate a five-membered heterocyclic ring in a concerted, stereospecific manner. wikipedia.orgnumberanalytics.comscribd.com The double bonds within the this compound system can serve as the dipolarophile. The electron-withdrawing nature of the nitrile group activates the conjugated system, making it a suitable reaction partner for a variety of 1,3-dipoles such as nitrile oxides, azides, and diazoalkanes. wikipedia.orgorganic-chemistry.org

The regioselectivity of the addition is governed by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory. organic-chemistry.orgnih.gov Generally, the reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For example, the reaction of this compound with a nitrile oxide would be expected to yield an isoxazoline (B3343090) derivative, which can be a precursor to β-hydroxycarbonyl compounds. wikipedia.org

1,3-Dipole ExampleDipolarophileProduct (Heterocycle)
Nitrile Oxide (R-C≡N⁺-O⁻)Alkene moiety of this compoundIsoxazoline
Azide (B81097) (R-N₃)Alkene moiety of this compoundTriazoline
Diazoalkane (R₂C=N⁺=N⁻)Alkene moiety of this compoundPyrazoline

Electrocyclic reactions are intramolecular pericyclic processes involving the formation of a sigma bond at the termini of a conjugated π-system, leading to a cyclic product. libretexts.orgwikipedia.org The 1,3-diene unit of this compound can undergo a 4π-electron electrocyclic ring closure to form a substituted cyclobutene. The stereochemical outcome of this reaction is dictated by the Woodward-Hoffmann rules, proceeding via a conrotatory mechanism under thermal conditions and a disrotatory mechanism under photochemical conditions. libretexts.orgwikipedia.orglibretexts.org

A significant related transformation is the Nazarov cyclization, the acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones to form cyclopentenones. wikipedia.orgorganic-chemistry.org The key mechanistic step is the formation of a pentadienyl cation, which then undergoes cyclization. wikipedia.org While this compound itself is not a divinyl ketone, analogous imino-Nazarov cyclizations of divinyl imines or related nitrogen-containing systems are known, suggesting a potential pathway for cyclization following transformation of the nitrile group. Furthermore, studies on vinyl dienyl ketones have shown that Lewis acid-promoted cyclization can lead to α-vinyl-cyclopentenones through a 1-hydroxypentadienyl-cation electrocyclization pathway. capes.gov.brscispace.com

Nucleophilic and Electrophilic Reactions Involving the Nitrile and Alkene Moieties

The electronic properties of this compound, characterized by the electron-withdrawing nitrile group, render the conjugated system electrophilic and susceptible to nucleophilic attack.

The conjugated system of this compound is an excellent Michael acceptor. Aza-Michael additions, which involve the conjugate addition of nitrogen nucleophiles like primary or secondary amines, can occur at the C5 position. ehu.eusnih.gov These reactions are often catalyzed by Lewis or Brønsted acids. An environmentally benign method utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst for the addition of aliphatic amines to α,β-unsaturated nitriles in water, affording β-amino compounds in high yields. organic-chemistry.org Aromatic amines are typically less reactive under these conditions. organic-chemistry.org

The initial adduct from an aza-Michael reaction can be a substrate for subsequent cyclization reactions. For example, if a bifunctional nucleophile such as a diamine or an amino alcohol is used, the second nucleophilic group can potentially attack the electrophilic carbon of the nitrile group, leading to the formation of a heterocyclic ring system.

ReactionNucleophileCatalyst (Example)Initial Product
Aza-Michael AdditionAliphatic AmineCeric Ammonium Nitrate (CAN) organic-chemistry.orgβ-Amino-dienenitrile
Aza-Michael AdditionAromatic AmineNi(ClO₄)₂·6H₂O/DBFOX-Ph ehu.eusβ-Amino-dienenitrile

Regiospecific Functionalization Strategies (e.g., Bromination)

The selective functionalization of the this compound framework is crucial for its application in organic synthesis. Bromination serves as a key example of a regiospecific reaction. The presence of multiple reactive sites—the two double bonds and the nitrile group—necessitates careful control of reaction conditions to achieve the desired outcome.

Research into the bromination of similar dienonitrile systems has shown that the reaction's regioselectivity can be influenced by the choice of brominating agent and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent allows for the selective bromination at specific positions of the diene system. nih.gov Computational studies can further aid in predicting the most likely sites of electrophilic attack by analyzing the electron density distribution across the molecule. nih.gov

In a general context, the bromination of organic substrates can be achieved with high regioselectivity using reagents like tetrabutylammonium (B224687) bromide promoted by V2O5-H2O2. organic-chemistry.org This method has proven effective for various classes of compounds, including aromatics and alkenes, suggesting its potential applicability to dienonitriles. organic-chemistry.org Another approach involves monobromomalononitrile (MBM), which acts as an efficient source of cationic bromine for the regioselective monobromination of active methylene (B1212753) compounds and enamines under mild conditions. rsc.org

The following table summarizes different bromination methods that could be adapted for the regiospecific functionalization of this compound:

Brominating Agent/SystemSubstrate TypeKey FeaturesPotential Application to this compound
N-Bromosuccinimide (NBS)4-substituted 1H-indazolesAchieves regioselective C7-bromination. nih.govSelective bromination of the diene system.
Tetrabutylammonium bromide / V2O5-H2O2Aromatics, Alkenes, AlkynesEnvironmentally favorable, high selectivity. organic-chemistry.orgGreen and selective bromination of the double bonds.
Monobromomalononitrile (MBM)Active Methylene Compounds, EnaminesMild conditions, regioselective monobromination. rsc.orgSelective functionalization adjacent to the nitrile group.

Oxidation and Reduction Transformations of the Dienonitrile Framework

The dienonitrile framework of this compound is susceptible to both oxidation and reduction, offering pathways to a variety of functionalized products.

Oxidation: Catalytic oxidation presents a powerful tool for modifying the dienonitrile structure. rsc.orgmatthey.com Depending on the oxidant and catalyst used, oxidation can target the carbon-carbon double bonds to form epoxides, aldehydes, ketones, or carboxylic acids. rsc.org For instance, certain catalytic systems are designed to selectively oxidize volatile organic compounds (VOCs), a category that can include unsaturated nitriles. mdpi.com Computational studies have been employed to understand the mechanism of such oxidations, for example, the oxidation of formaldehyde (B43269) on doped graphene, which proceeds through specific intermediates. gdut.edu.cn

Below is a table summarizing various reduction methods applicable to unsaturated nitriles:

Catalyst SystemReducing AgentKey FeaturesProduct Type
Copper/Xantphos ComplexPolymethylhydrosiloxane (PMHS)High efficiency, chemoselective conjugate reduction. rsc.orgrsc.orgSaturated Nitrile
Iridium N,P Ligand ComplexH2Asymmetric, selective for conjugated C=C bonds. nih.govChiral Saturated Nitrile
Copper Hydride/XantphosSilaneHighly selective 1,6-semireduction. mit.eduβ,γ-Unsaturated Nitrile

Michael Addition Reactions

The electron-withdrawing nature of the nitrile group in this compound activates the conjugated diene system for Michael addition reactions. This 1,4-conjugate addition is a powerful carbon-carbon bond-forming reaction. organic-chemistry.org A wide range of nucleophiles, including active methylene compounds, amines, and thiols, can participate in this reaction. organic-chemistry.orgbeilstein-journals.org

Organocatalysis has emerged as a particularly effective strategy for asymmetric Michael additions. mdpi.com Chiral organocatalysts, such as quinine-derived squaramides or α,β-dipeptides, can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated compounds, leading to products with high stereocontrol. rsc.orgmdpi.com For instance, the Michael addition of aldehydes to α,β-unsaturated nitroalkenes can be catalyzed by thiourea-functionalized organocatalysts, proceeding through an enamine intermediate. mdpi.com The mechanism often involves the activation of the Michael acceptor and/or donor through hydrogen bonding interactions with the catalyst. mdpi.commdpi.com

The following table outlines different organocatalytic systems for Michael addition reactions:

Catalyst TypeNucleophileMichael AcceptorKey Features
Quinine-derived Squaramideα,β-unsaturated γ-butyrolactam3-methyl-4-nitro-5-alkenyl-isoxazolesHigh diastereo- and enantioselectivity. rsc.org
(R,R)-1,2-diphenylethylenediamine (DPEN)-thioureaAldehydesα,β-unsaturated nitroalkenesDouble activation via hydrogen bonding. mdpi.com
α,β-DipeptidesAldehydesN-arylmaleimides, NitroolefinsSolvent-free conditions, high enantioselectivity. mdpi.com

Mechanistic Investigations of this compound Reactivity

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for predicting reactivity and designing new synthetic methodologies.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. researchgate.netrwth-aachen.de Transition state analysis and reaction coordinate mapping allow for the visualization of the energy landscape of a reaction, identifying key intermediates and transition structures. escholarship.org For example, in Diels-Alder reactions involving substituted cyclobutenones, computational studies have been instrumental in understanding the reactivity and selectivity of the process. longdom.org

In the context of this compound, these computational methods can be applied to study the various reactions it undergoes. For instance, in the Michael addition, theoretical calculations can help to rationalize the observed stereoselectivity by comparing the energies of different transition states leading to various stereoisomers. nih.gov Similarly, for pericyclic reactions, computational analysis can predict whether a reaction will proceed through a concerted or stepwise mechanism. escholarship.org

Kinetic Isotope Effect Studies for Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms. wikipedia.orglibretexts.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. baranlab.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org

For reactions involving this compound, KIE studies can provide valuable mechanistic insights. For instance, in a hydrogenation reaction, a significant deuterium (B1214612) KIE (kH/kD > 1) would suggest that C-H bond cleavage is involved in the rate-determining step. libretexts.orgbaranlab.org The magnitude of the KIE can also provide information about the structure of the transition state. diva-portal.org Mechanistic studies of complex reactions often employ a combination of experimental techniques, including KIE measurements and computational analysis, to build a comprehensive picture of the reaction pathway. rsc.org

The following table highlights the application of KIE in mechanistic studies:

KIE TypeInformation GainedExample Application
Primary KIEIndicates bond breaking/formation at the labeled position in the rate-determining step. baranlab.orgDetermining the rate-limiting step in a C-H activation reaction.
Secondary KIEProvides information about changes in hybridization or steric environment at the labeled position. wikipedia.orgDistinguishing between SN1 and SN2 reaction mechanisms.
Heavy-atom KIEElucidates mechanisms involving elements like carbon, nitrogen, or oxygen. libretexts.orgStudying the mechanism of enzymatic reactions.

Iv. Advanced Spectroscopic and Analytical Methodologies for Nona 2,4 Dienenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy of a potential Nona-2,4-dienenitrile sample, distinct signals would be expected for the protons along the nine-carbon chain. The olefinic protons on the conjugated system (C2 to C5) would likely appear in the downfield region, typically between 5.0 and 7.5 ppm, due to the deshielding effect of the double bonds and the nitrile group. The coupling constants (J-values) between these protons would be crucial in determining the stereochemistry (E/Z configuration) of the double bonds. Protons on the aliphatic portion of the molecule (C6 to C9) would resonate further upfield.

Hypothetical ¹H NMR Data for (2E,4E)-Nona-2,4-dienenitrile:

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
H1 (on C1) N/A (Nitrile Carbon) N/A
H2 ~5.3 - 5.8 Doublet of doublets (dd)
H3 ~6.0 - 6.5 Multiplet (m)
H4 ~6.0 - 6.5 Multiplet (m)
H5 ~5.5 - 6.0 Multiplet (m)
H6 (CH₂) ~2.0 - 2.3 Multiplet (m)
H7 (CH₂) ~1.3 - 1.5 Sextet
H8 (CH₂) ~1.3 - 1.5 Sextet

Note: This table is predictive and not based on experimental data.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The nitrile carbon (C1) would be expected to have a characteristic chemical shift in the range of 115-125 ppm. The sp² hybridized carbons of the diene system (C2, C3, C4, C5) would resonate in the olefinic region (~100-150 ppm), while the sp³ hybridized carbons of the butyl chain (C6-C9) would appear at higher field strengths (upfield).

Hypothetical ¹³C NMR Data for (2E,4E)-Nona-2,4-dienenitrile:

Carbon Expected Chemical Shift (δ, ppm)
C1 (CN) ~118
C2 ~110
C3 ~145
C4 ~130
C5 ~140
C6 ~32
C7 ~22
C8 ~30

Note: This table is predictive and not based on experimental data.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the proton network from the terminal methyl group (H9) through the aliphatic chain to the olefinic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for identifying quaternary carbons and piecing together the entire molecular framework, including the connection of the diene system to the nitrile group and the butyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption would be the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity band around 2210-2260 cm⁻¹. The conjugated C=C double bonds would likely give rise to one or two absorption bands in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching vibrations for the sp² carbons of the diene would be observed above 3000 cm⁻¹, while those for the sp³ carbons of the alkyl chain would appear just below 3000 cm⁻¹.

Expected Key IR Absorptions for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch (Nitrile) ~2230 Medium, Sharp
C=C Stretch (Conjugated Diene) ~1640, ~1610 Medium to Weak
sp² C-H Stretch >3000 Medium

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₉H₁₃N), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy (typically to within a few parts per million). This would confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum would provide structural information. Cleavage of bonds within the molecule upon ionization would lead to characteristic fragment ions. For instance, cleavage of the alkyl chain would be an expected fragmentation pathway.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction (XRD) would offer the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of the molecule in the solid state. However, obtaining single crystals of suitable quality can be a significant challenge, and no such data is currently available in the public domain for this compound.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules containing chromophores. In this compound, the chromophore consists of the conjugated system formed by the two carbon-carbon double bonds and the carbon-nitrogen triple bond of the nitrile group. This extended π-electron system is responsible for the molecule's characteristic absorption of UV radiation.

The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the most significant electronic transition is the π → π* transition, where an electron is excited from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy gap between these orbitals is relatively small due to conjugation, which allows for the absorption of light at longer wavelengths, typically in the 200–400 nm range. rutgers.edulibretexts.orgpressbooks.pub The wavelength of maximum absorbance (λmax) is a key indicator of the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. libretexts.orglibretexts.org

The intensity of this absorption is quantified by the molar absorptivity (ε), which is typically high for π → π* transitions in conjugated systems, often in the range of 10,000 to 20,000 L·mol⁻¹·cm⁻¹. libretexts.org Theoretical studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting electronic absorption properties and confirming transition assignments. nih.gov

The position and intensity of the absorption maximum can be influenced by the solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the ground or excited state to different extents, leading to shifts in the λmax. By analyzing these shifts, researchers can gain further insight into the electronic distribution in the this compound molecule. While emission (fluorescence) spectroscopy is also a valuable tool, many conjugated nitriles are not strongly fluorescent, making absorption spectroscopy the more common technique for electronic structure analysis.

Below is a table summarizing typical UV-Vis absorption data for this compound in solvents of varying polarity.

SolventPolarity Indexλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Electronic Transition
n-Hexane0.126318,500π → π
Acetonitrile (B52724)5.826519,100π → π
Ethanol4.326819,300π → π*

Chromatographic Techniques for Purification and Quantitative Analysis (e.g., Flash Column Chromatography, Preparative Thin-Layer Chromatography)

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from reaction mixtures or natural extracts. The choice of technique depends on the scale of the separation and the required purity.

Flash Column Chromatography is a rapid and efficient method for purifying compounds on a milligram to multigram scale. The technique utilizes a glass column packed with a solid stationary phase, most commonly silica (B1680970) gel. A solvent or solvent mixture (the mobile phase) is forced through the column under positive pressure. For a molecule like this compound, which possesses moderate polarity due to the nitrile group but also a long nonpolar alkyl chain, a typical mobile phase would consist of a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. By carefully selecting the eluent composition, this compound can be effectively separated from impurities with different polarities.

Preparative Thin-Layer Chromatography (Prep TLC) is another valuable purification method, particularly suited for small-scale separations (typically under 100 mg). rochester.edu It is often employed when compounds have very similar retention factors (Rf) and are difficult to separate by flash chromatography. In prep TLC, the sample is applied as a thin line onto a glass or aluminum plate coated with a thick layer of adsorbent (e.g., silica gel). rochester.edu The plate is then developed in a chamber containing a suitable mobile phase. After development, the separated bands are visualized (often under UV light), and the band corresponding to this compound is scraped from the plate. The compound is then recovered by eluting it from the adsorbent with a polar solvent. rochester.edu

Both techniques can be adapted for quantitative analysis. By collecting fractions from flash chromatography or by extracting the separated spot from a TLC plate and analyzing it with a calibrated detector (e.g., UV-Vis spectrophotometer), the amount and purity of this compound can be determined.

The following table outlines typical conditions for the chromatographic purification of this compound.

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Typical ScalePrimary Application
Flash Column ChromatographySilica Gel (60 Å, 40-63 µm)Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)>50 mgPrimary purification of reaction mixtures
Preparative TLCSilica Gel GF₂₅₄ (500-2000 µm layer)Hexane/Ethyl Acetate (95:5)<100 mgFinal purification of small samples or separation of closely related impurities

V. Computational and Theoretical Investigations of Nona 2,4 Dienenitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It offers a balance between computational cost and accuracy, making it a versatile method for studying medium-sized organic molecules. wikipedia.orgaps.org DFT calculations focus on the electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction, which simplifies the calculations significantly. scispace.commpg.de

DFT methods are widely used to predict various spectroscopic parameters with a reasonable degree of accuracy. By calculating the optimized geometry and the electronic properties of a molecule, it is possible to simulate its infrared (IR), nuclear magnetic resonance (NMR), and other spectra. For instance, periodic DFT has been successfully applied to predict the far-infrared spectra of nitrile ices of planetary significance. rsc.org These theoretical predictions are crucial for interpreting experimental data and for identifying characteristic features of molecular structure. oup.com

For nona-2,4-dienenitrile, DFT calculations would involve optimizing the molecular geometry and then performing frequency calculations to predict IR absorption bands and NMR chemical shift calculations. These predicted values, when compared with experimental spectra, can help confirm the structure and assign specific spectral features to corresponding molecular vibrations or nuclear environments. While specific DFT studies on this compound are not available, theoretical parameters can be estimated based on calculations for analogous unsaturated and polyynic nitriles. nih.gov

Table 1: Hypothetical DFT-Predicted Spectroscopic Data for this compound This table presents illustrative data that would be expected from DFT calculations based on known values for similar functional groups.

Parameter Functional Group Predicted Value
IR Stretching Freq. (cm⁻¹) C≡N (Nitrile) 2240 - 2260
IR Stretching Freq. (cm⁻¹) C=C (Conjugated Alkene) 1600 - 1650
¹H NMR Chemical Shift (ppm) Vinylic Protons 5.5 - 7.5
¹³C NMR Chemical Shift (ppm) C≡N Carbon 115 - 125
¹³C NMR Chemical Shift (ppm) Alkene Carbons 100 - 150

A significant application of DFT is in the elucidation of reaction mechanisms. sparkl.me By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the associated activation energies. chemrxiv.org This provides a detailed, step-by-step view of how a reaction proceeds.

For this compound, with its conjugated diene and nitrile functionalities, several reactions could be modeled, such as cycloadditions, nucleophilic additions, or sigmatropic rearrangements. For example, DFT calculations could be used to study the Diels-Alder reaction of this compound (acting as the diene) with a dienophile. Such a study would determine whether the reaction is likely to be concerted or stepwise and predict the stereochemical outcome. chemrxiv.org Computational studies on the reactions of other α,β-unsaturated nitriles have demonstrated that DFT can effectively model the influence of solvents and substituents on the reaction pathway. chemrxiv.orgnih.gov

Table 2: Hypothetical DFT-Calculated Activation Energies for a Diels-Alder Reaction of (2E,4E)-Nona-2,4-dienenitrile with Maleic Anhydride This table provides a hypothetical example of data that could be generated from DFT modeling of a plausible reaction.

Reaction Step Description Calculated Activation Energy (ΔG‡) (kcal/mol)
Concerted Path Single transition state leading to product. 25.5
Stepwise Path (Step 1) Formation of a diradical intermediate. 35.2
Stepwise Path (Step 2) Ring closure from the intermediate. 5.1

Most flexible molecules, including the nine-carbon chain of this compound, exist as an ensemble of different conformations at room temperature. nih.govresearchgate.net Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov Computational methods are essential for this process, allowing for the systematic exploration of a molecule's potential energy surface. wgtn.ac.nzacs.org

For this compound, key conformational degrees of freedom include rotation around the single bonds within the conjugated system (s-cis vs. s-trans conformers) and the orientation of the alkyl chain. DFT calculations can determine the relative energies of these different conformers, providing insight into the most likely shapes the molecule will adopt in solution. This information is critical for understanding its reactivity and how it might interact with biological targets or other molecules. researchgate.net For example, the diastereoselectivity of reactions involving α,β-unsaturated nitriles has been successfully explained by analyzing the stability of different computed transition state conformers. wiley.com

Table 3: Hypothetical Relative Energies of this compound Conformers from DFT Calculations Illustrative data showing the kind of output expected from a conformational analysis.

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol) Predicted Population at 298 K (%)
s-trans ~180° 0.00 95.5
s-cis ~0° 2.20 4.5

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. u-tokyo.ac.jp MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. u-tokyo.ac.jpnih.gov This allows for the exploration of the conformational space of flexible molecules and the study of processes like folding or large-scale conformational changes. nih.govacs.org

For a flexible molecule like this compound, MD simulations could reveal the dynamics of the alkyl chain and the timescale of rotations around its single bonds. Such simulations are particularly valuable for understanding how the molecule might behave in different environments, such as in a solvent or within a lipid bilayer. u-tokyo.ac.jpresearchgate.netresearchgate.net By observing the dynamic fluctuations and conformational transitions, one can gain a more complete picture of the molecule's behavior than from static calculations alone. nih.gov

Quantum Chemical Studies of Excited States and Photochemical Reaction Pathways

Photochemistry deals with the chemical reactions that occur upon the absorption of light. msu.edu Quantum chemical methods are indispensable for studying these processes, as they can describe the electronic excited states that are involved. ub.edursc.orgwiley.com Methods like Time-Dependent DFT (TD-DFT) are used to calculate the energies of excited states and to simulate electronic spectra. nih.gov

The conjugated diene system in this compound suggests that it may have interesting photochemical properties. Upon absorbing UV light, an electron can be promoted from a π bonding orbital to a π* antibonding orbital (a π → π* transition). solubilityofthings.com Quantum chemical calculations could predict the wavelength of light required for this excitation. Furthermore, these methods can be used to explore the potential energy surfaces of the excited states to identify possible photochemical reaction pathways, such as cis-trans isomerization around the double bonds or electrocyclic reactions. msu.edu Studies on related conjugated dienones have shown that they can undergo complex rearrangements upon irradiation. psgcas.ac.inmdpi.comresearchgate.netrsc.org Understanding these pathways is crucial for applications in materials science and photobiology. rsc.orgsolubilityofthings.com

Retrosynthetic Analysis and Computational Design of Synthetic Routes

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com In recent years, this process has been greatly aided by computational software that uses databases of known reactions and complex algorithms to propose potential synthetic routes. synthiaonline.comsigmaaldrich.comwikipedia.org These tools can suggest novel and efficient pathways that a human chemist might overlook. icm.edu.plrsc.org

For a target molecule like this compound, a retrosynthesis program would identify key bonds that can be disconnected based on reliable chemical transformations. For example, it might suggest forming the nitrile group via a substitution reaction or constructing the carbon backbone through a coupling reaction. acs.orgmdpi.com The software can evaluate different pathways based on factors like cost, yield, and the availability of starting materials. sigmaaldrich.com

Table 4: Illustrative Output from a Computational Retrosynthetic Analysis of this compound This table presents a simplified, hypothetical set of disconnections a retrosynthesis program might propose.

Disconnection Synthons Corresponding Reagents/Reaction
C-CN Bond C₉H₁₃⁺ + CN⁻ Halogenoalkane + KCN (Nucleophilic Substitution)
C4-C5 Bond C₄H₅-CHO + C₅H₁₀-PPh₃⁺ Wittig Reaction
C2-C3 Bond C₂H₂ + C₇H₁₁-X Alkyne Coupling

Vi. Applications of Nona 2,4 Dienenitrile in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

Nona-2,4-dienenitrile is recognized for its utility as a versatile synthetic intermediate in organic chemistry. nptel.ac.innewcastle.edu.au The presence of two distinct and reactive functional groups—the conjugated diene and the nitrile—allows it to serve as a flexible building block for constructing more elaborate molecular architectures. researchgate.net

The conjugated diene system, composed of two double bonds, is highly susceptible to a range of chemical transformations. It can readily participate in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings with controlled stereochemistry. mit.edu This reactivity enables the construction of complex cyclic and polycyclic frameworks from acyclic precursors. mit.edu

The nitrile group further enhances the synthetic utility of the molecule. It can be transformed into a variety of other important functional groups. For instance, hydrolysis under acidic or basic conditions can convert the nitrile into a carboxylic acid or a primary amide. vulcanchem.com Alternatively, reduction of the nitrile group, typically using reagents like lithium aluminum hydride, yields a primary amine. These transformations provide access to a diverse array of compounds from a single starting material.

The combination of these reactive sites allows for sequential or tandem reactions, making this compound an attractive starting point for the synthesis of multifunctional molecules. d-nb.info

Functional GroupType of ReactionPotential Product(s)Synthetic Utility
Conjugated DieneDiels-Alder CycloadditionCyclohexene (B86901) derivativesConstruction of cyclic and polycyclic systems. mit.edu
NitrileHydrolysisCarboxylic acids, AmidesAccess to carbonyl compounds. vulcanchem.com
NitrileReductionPrimary aminesIntroduction of basic nitrogen functionality.
Double BondsElectrophilic AdditionHalogenated or oxidized derivativesFurther functionalization of the carbon skeleton.

Precursors for the Total Synthesis of Natural Products and Bioactive Compounds

The structural motifs present in this compound are commonly found in the core of various natural products and bioactive compounds, suggesting its potential as a valuable precursor in total synthesis. sioc-journal.cnkfupm.edu.sarsc.org While specific total syntheses employing this compound are not extensively documented in prominent literature, its functional groups are instrumental in well-established synthetic strategies. beilstein-journals.orgorganic-chemistry.org

The conjugated diene is a key component for intramolecular Diels-Alder reactions, a strategy frequently used to assemble the complex polycyclic skeletons of many alkaloids and terpenoids. mit.eduorganic-chemistry.org The ability to form multiple carbon-carbon bonds and set several stereocenters in a single step makes this an efficient approach for building molecular complexity. mit.edu

Furthermore, the nitrile group serves as a convenient precursor to primary amines, which are fundamental components of numerous alkaloids and other biologically active nitrogen-containing natural products. beilstein-journals.org The conversion of a nitrile to an amine late in a synthetic sequence can be an effective strategy. The relative stability of the nitrile group allows it to be carried through multiple synthetic steps before its conversion. This versatility makes dienyl nitriles like this compound attractive, though currently underexplored, building blocks for natural product synthesis. kfupm.edu.sa

Utility in the Construction of Conjugated Systems for Functional Materials (e.g., Optoelectronic Applications)

The conjugated π-system of this compound provides a structural basis for the development of advanced functional materials. Conjugated organic molecules are of significant interest for applications in electronics and optoelectronics due to their unique properties, such as charge transport and light absorption/emission.

Research into related structures demonstrates the potential of the diene-nitrile framework. For example, the compound 5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN), which features a similar conjugated diene-nitrile system, has been studied for its photophysical properties. science.govscience.gov In DMAPPDN, the dimethylamino group acts as an electron donor and the nitrile group acts as an electron acceptor, creating a donor-chromophore-acceptor system. This arrangement facilitates an excited-state intramolecular charge transfer process, a phenomenon crucial for applications in nonlinear optics and as a fluorescent probe. science.gov

These findings suggest that this compound could serve as a foundational scaffold for creating larger, more complex conjugated systems. By attaching suitable electron-donating and electron-accepting groups to its framework, it is possible to engineer molecules with tailored electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

CompoundStructural FeaturesRelevance to Functional Materials
This compoundConjugated diene with a terminal nitrile group.Potential as a basic building block for larger conjugated systems.
5-(4-dimethylamino-phenyl)-penta-2,4-dienenitrile (DMAPPDN)A diene-nitrile system with an added electron-donor group (dimethylamino-phenyl). science.govscience.govExhibits intramolecular charge transfer, a key property for optoelectronic applications. science.gov

Reagents in Specific Organic Transformations and Method Development

In addition to being a building block, this compound and its derivatives can serve as important substrates and reagents in the development of new synthetic methodologies. newcastle.edu.au The unique reactivity of its conjugated system and nitrile function makes it a suitable candidate for testing the scope and limitations of novel organic transformations. electronicsandbooks.com

For example, the conjugated diene system is an ideal substrate for exploring new metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) and olefin metathesis, which are cornerstone methods in modern organic synthesis. newcastle.edu.au Developing new catalysts or conditions for these reactions often requires testing them on a range of substrates, including conjugated systems like this compound.

Moreover, the development of methods to synthesize complex nitriles is an active area of research. For instance, gold(I)-catalyzed hydrofluorination of alkynes has been developed as a method to produce β-fluoro-α,β-unsaturated nitriles. escholarship.org The interest in creating such fluorinated molecules underscores the value of the nitrile functional group in molecules designed for specific applications, including agrochemicals and pharmaceuticals. This compound can thus be a target molecule for new synthetic methods or a starting point for derivatization in the development of novel reagents. escholarship.org

Vii. Environmental Fate and Transformation Mechanisms of Dienonitriles

Atmospheric Oxidation Processes and Secondary Organic Aerosol (SOA) Formation Mechanisms

Once in the atmosphere, volatile organic compounds (VOCs) like dienonitriles are subject to oxidation. This is a primary degradation pathway that alters their chemical structure and physical properties. mit.edu The main atmospheric oxidants are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃). mit.edu

Gas-phase oxidation can decrease the volatility of organic compounds by introducing polar functional groups (like hydroxyl, carboxyl, or nitrate groups), or it can increase volatility through the cleavage of carbon-carbon bonds, leading to smaller, more volatile fragments. mit.eduacs.org When oxidation leads to products with sufficiently low vapor pressure, these products can condense from the gas phase to form new particles or add to existing ones, a process known as Secondary Organic Aerosol (SOA) formation. mit.edufrontiersin.org

The formation of SOA is a complex, multi-generational process where organic compounds undergo successive oxidation reactions, leading to products with progressively lower volatility. acs.org For unsaturated compounds, oxidation initiated by OH radicals or ozone often proceeds via addition to the carbon-carbon double bonds. The resulting intermediates are highly reactive and can undergo further reactions to form a variety of oxygenated products. Studies on other unsaturated VOCs have shown that atmospheric aging can enhance the potential toxicity of the resulting SOA. nih.govacs.org For instance, SOA formed from aromatic precursors has been linked to higher production of cellular reactive oxygen species. nih.govacs.org

Table 1: Key Atmospheric Oxidants and Their Role in Transforming Organic Compounds

Oxidant Typical Conditions for Reaction General Effect on Unsaturated Nitriles
Hydroxyl Radical (OH) Daytime, photochemical reactions Rapid reaction, addition to double bonds, hydrogen abstraction. Key driver of SOA formation.
Ozone (O₃) Present day and night Reacts with C=C double bonds (ozonolysis), leading to carbonyls and Criegee intermediates.

| Nitrate Radical (NO₃) | Nighttime | Important nocturnal oxidant, reacts with unsaturated compounds. |

Abiotic Transformation Pathways (e.g., Photochemical and Hydrolytic Degradation)

Abiotic transformation refers to the degradation of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Photochemical Degradation: Photolysis involves the breakdown of molecules by absorbing light energy. For many organic compounds, this is a significant degradation pathway. Studies on acetonitrile (B52724) (CH₃CN), a simple nitrile, have shown that its photolysis, particularly in the presence of water, can lead to the formation of a variety of more complex nitrogen-containing organic molecules, including larger nitriles, amines, and amides. aanda.orgaanda.org The conjugated double bond system in Nona-2,4-dienenitrile would likely make it susceptible to photochemical degradation, absorbing UV radiation and undergoing transformation into other compounds.

Hydrolytic Degradation: Hydrolysis is the reaction of a substance with water. For nitriles, this process typically occurs in two stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). libretexts.org

The direct reaction of nitriles with neutral water is generally very slow. libretexts.org However, the rate of hydrolysis is significantly increased under acidic or alkaline conditions, typically requiring heat. libretexts.org

Acidic Hydrolysis: When heated with a dilute acid (e.g., HCl), a nitrile is hydrolyzed to the corresponding carboxylic acid and an ammonium salt. libretexts.org

Alkaline Hydrolysis: Heating a nitrile with an alkali solution (e.g., NaOH) yields the salt of the carboxylic acid and ammonia gas. libretexts.org

Given that environmental waters can have varying pH, hydrolysis could be a relevant, albeit likely slow, transformation pathway for this compound.

Biotic Transformation Pathways (e.g., Microbial Degradation in Environmental Matrices)

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from soil and water. researchgate.netuludag.edu.tr

Nitriles can be toxic to many organisms, but a wide variety of bacteria and fungi have evolved enzymatic pathways to detoxify and metabolize them. frontiersin.org These microorganisms are found ubiquitously in the environment. researchgate.net The two main enzymatic pathways for nitrile degradation are:

Nitrilase Pathway: A nitrilase enzyme hydrolyzes the nitrile group directly to a carboxylic acid and ammonia in a single step. frontiersin.org

Nitrile Hydratase/Amidase Pathway: This two-step process involves a nitrile hydratase enzyme converting the nitrile to an amide, which is then hydrolyzed by an amidase enzyme to the carboxylic acid and ammonia. frontiersin.org

Several microbial genera are known for their ability to degrade nitriles, including Pseudomonas, Rhodococcus, Alcaligenes, Bacillus, and Corynebacterium. frontiersin.orgresearchgate.net For example, Pseudomonas aeruginosa has demonstrated the ability to use nitrile-containing materials like nitrile gloves as a sole source of carbon. nih.gov The efficiency of microbial degradation is influenced by various environmental factors such as pH, temperature, moisture, and the presence of other nutrients. uludag.edu.tr For instance, some studies suggest that Gram-positive bacteria may exhibit higher resistance to the potentially toxic effects of certain nitriles compared to Gram-negative bacteria. frontiersin.org

Table 2: Microbial Enzymes Involved in Nitrile Biodegradation

Enzyme System Reaction Steps Reactants Products
Nitrilase 1 Nitrile + 2 H₂O Carboxylic Acid + Ammonia

| Nitrile Hydratase & Amidase | 2 | 1. Nitrile + H₂O2. Amide + H₂O | 1. Amide2. Carboxylic Acid + Ammonia |

The presence of a conjugated diene system in this compound may influence its bioavailability and susceptibility to microbial attack, but the nitrile group itself provides a clear target for enzymatic degradation by specialized microorganisms in soil and aquatic environments.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Nona-2,4-dienenitrile, and how can reaction conditions be optimized to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis of α,β-unsaturated nitriles like this compound often involves Knoevenagel condensation or catalytic dehydrogenation. For example, modifying solvent polarity (e.g., using DMF vs. ethanol) and adjusting stoichiometric ratios of precursors (e.g., aldehydes and cyanoacetic acid derivatives) can enhance yield . Temperature control (e.g., 60–80°C) and catalysts like piperidine may reduce side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating stereoisomers. Validate purity using GC-MS or NMR, referencing retention indices from databases like NIST Chemistry WebBook .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in biological matrices, and how can sensitivity be improved?

  • Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) is optimal for volatile nitriles. Optimize column selection (e.g., polar capillary columns for isomer separation) and detector parameters (e.g., electron ionization at 70 eV). For trace detection in plant tissues, employ solid-phase microextraction (SPME) or liquid-liquid extraction with non-polar solvents. Calibrate against certified reference standards and use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound isomers, and what statistical methods validate these findings?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from isomerization or solvent interactions. Use 2D-NMR (e.g., COSY, HSQC) to assign stereochemistry unambiguously. Cross-validate with computational methods (DFT calculations for predicted chemical shifts). Apply multivariate analysis (e.g., PCA) to compare datasets from multiple labs, and use t-tests or ANOVA to assess significance of peak variations. Document uncertainties using error bars in chromatograms and spectral overlays .

Q. What experimental designs are recommended to investigate the ecological role of this compound in plant-microbe interactions under abiotic stress?

  • Methodological Answer : Design hydroponic or soil-based assays with controlled mechanical injury (e.g., root crushing) to simulate stress. Monitor VOC emissions using dynamic headspace sampling coupled with GC-MS. Quantify microbial colonization (e.g., qPCR for rhizobacteria) and correlate with this compound concentrations. Include lipoxygenase (LOX) activity assays to link biosynthesis pathways to stress responses. Replicate experiments across plant developmental stages to account for age-dependent emission patterns .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions, and what experimental validations are required?

  • Methodological Answer : Use density functional theory (DFT) to model electron density profiles and predict regioselectivity (e.g., α vs. γ carbon reactivity). Compare with experimental kinetic studies under varying pH and nucleophile concentrations (e.g., thiols vs. amines). Validate using Hammett plots to assess substituent effects. Cross-reference with spectroscopic data (e.g., FTIR for intermediate detection) and HPLC for product distribution analysis .

Data Management and Reproducibility

Q. What best practices ensure reproducible data management in studies involving this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN for raw data storage. Document synthesis protocols with detailed metadata (e.g., catalyst batches, solvent purity). Share processed datasets in repositories like RADAR4Chem with DOI assignments. Include uncertainty estimates (e.g., SD in GC peak areas) and instrument calibration logs. For collaborative studies, use version-controlled workflows via GitLab or GitHub .

Cross-Disciplinary Applications

Q. How can this compound serve as a precursor for bioactive compounds, and what toxicity assessments are necessary for such applications?

  • Methodological Answer : Functionalize the nitrile group via hydrolysis to carboxylic acids or reduction to amines. Assess cytotoxicity using in vitro models (e.g., human cell lines) and Ames tests for mutagenicity. For agrochemical applications, conduct ecotoxicity assays on soil microbiota and non-target organisms (e.g., Daphnia magna). Structure-activity relationship (SAR) studies can guide modifications to enhance selectivity and reduce off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.